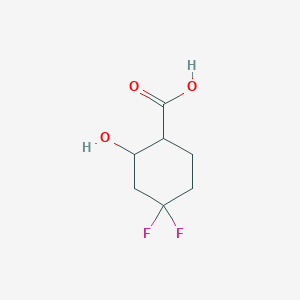![molecular formula C17H23ClN4O2 B13090286 tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B13090286.png)
tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. The starting materials might include pyrazolo[1,5-a]pyrimidine derivatives and piperidine carboxylates. Common synthetic routes may involve:
Nucleophilic substitution: Introduction of the chloro group.
Cyclization reactions: Formation of the pyrazolo[1,5-a]pyrimidine ring.
Protection and deprotection steps: Use of tert-butyl groups to protect functional groups during synthesis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include:
Catalysis: Use of catalysts to increase reaction efficiency.
Continuous flow chemistry: For better control over reaction conditions and scalability.
Purification techniques: Such as crystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrazolopyrimidine derivatives are often studied for their potential as enzyme inhibitors. This compound might be investigated for its ability to modulate biological pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Pyrazolopyrimidine derivatives have been studied for their anti-inflammatory, anti-cancer, and anti-viral properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate would depend on its specific biological target. Generally, pyrazolopyrimidine derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. This could involve inhibition of enzyme activity or blocking receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolopyrimidine derivatives: Such as pyrazolo[3,4-d]pyrimidines.
Piperidine carboxylates: Such as tert-butyl (2S)-2-(pyridin-2-yl)piperidine-1-carboxylate.
Uniqueness
What sets tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate apart is its specific substitution pattern and the presence of both pyrazolopyrimidine and piperidine carboxylate moieties. This unique structure could confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C17H23ClN4O2 |
|---|---|
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23ClN4O2/c1-11-10-22-14(19-15(11)18)9-12(20-22)13-7-5-6-8-21(13)16(23)24-17(2,3)4/h9-10,13H,5-8H2,1-4H3/t13-/m0/s1 |
InChI-Schlüssel |
ZVMAPMMLKOSNBN-ZDUSSCGKSA-N |
Isomerische SMILES |
CC1=CN2C(=CC(=N2)[C@@H]3CCCCN3C(=O)OC(C)(C)C)N=C1Cl |
Kanonische SMILES |
CC1=CN2C(=CC(=N2)C3CCCCN3C(=O)OC(C)(C)C)N=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithiumtetra([1,1'-biphenyl]-4-yl)borate](/img/structure/B13090204.png)
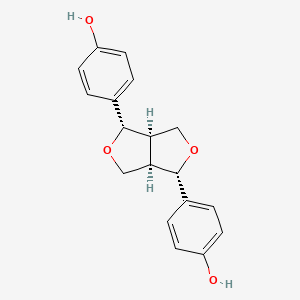
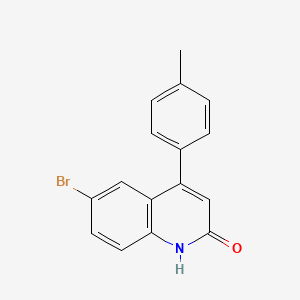



![2-ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13090227.png)
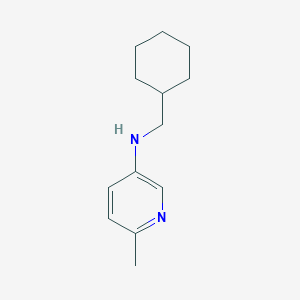
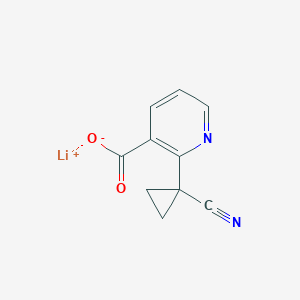
![2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090233.png)
![6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one](/img/structure/B13090241.png)
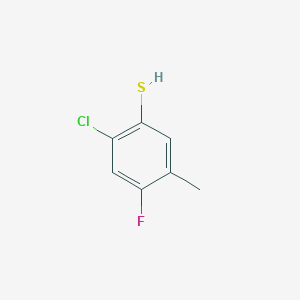
![N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide](/img/structure/B13090256.png)
